molecular formula C17H25NO2 B13867687 Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate

Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate

Katalognummer: B13867687
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: SSDDQYAUQSKHRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the 4-position of the piperidine ring and a 3-phenylpropyl group attached to the nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Vorbereitungsmethoden

The synthesis of ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique structural features and the specific biological activities it can exhibit.

Eigenschaften

Molekularformel

C17H25NO2

Molekulargewicht

275.4 g/mol

IUPAC-Name

ethyl 1-(3-phenylpropyl)piperidine-4-carboxylate

InChI

InChI=1S/C17H25NO2/c1-2-20-17(19)16-10-13-18(14-11-16)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3

InChI-Schlüssel

SSDDQYAUQSKHRP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCN(CC1)CCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.